
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an indene backbone with hydroxyl groups at the 4 and 5 positions, and an ethylamino methyl group attached to the 1 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene structure.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 4 and 5 positions can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Ethylamino Methyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino methyl group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxygenated or aminated derivatives.
Substitution: Formation of new alkyl or acyl derivatives.
科学的研究の応用
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
- 1-((Methylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Propylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Butylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amino group.
- Reactivity: The reactivity may vary slightly due to steric and electronic effects of the different alkyl groups.
- Applications: While similar compounds may have overlapping applications, the specific properties of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol make it unique for certain uses, such as its potential in medicinal chemistry.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-(ethylaminomethyl)-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-7-8-3-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,13-15H,2-4,7H2,1H3 |
InChIキー |
GJWWFKLPFVPKEG-UHFFFAOYSA-N |
正規SMILES |
CCNCC1CCC2=C1C=CC(=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




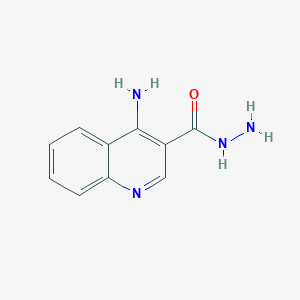
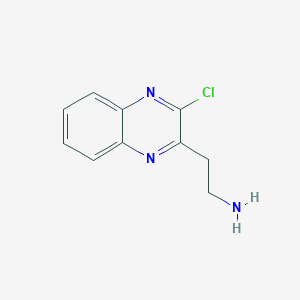

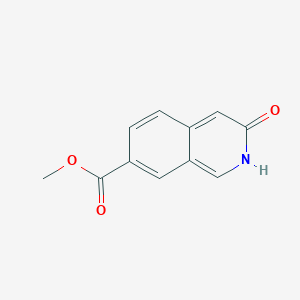
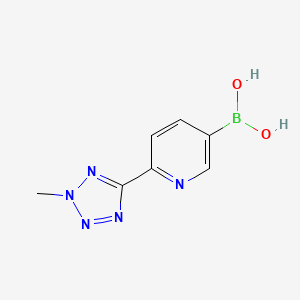
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)

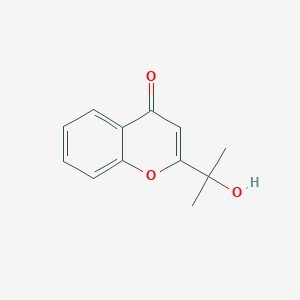


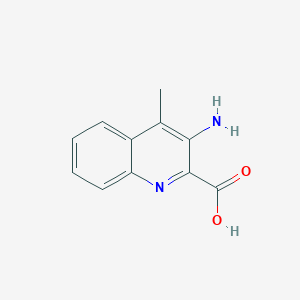
![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
